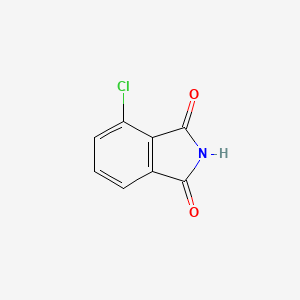

4-Chloroisoindoline-1,3-dione

Overview

Description

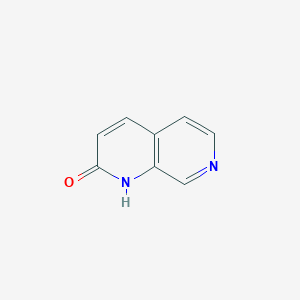

Isoindolines, including 4-Chloroisoindoline-1,3-dione, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis was to develop a green synthesis technique for these compounds . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex, with multiple rings and variable structures . These compounds are considered eligible candidates for nonlinear optical (NLO) materials due to the delocalized π-electrons .Chemical Reactions Analysis

The synthesis of isoindolines and dioxoisoindolines involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical and Chemical Properties Analysis

The optical properties of isoindoline-1,3-dione compounds have been investigated . UV-Vis spectra of these compounds were recorded in CH2Cl2 . The absorbance, transmittance, absorbance band edge, optical band gap, and refractive index of these compounds were calculated .Scientific Research Applications

Medicinal Chemistry Applications

- AChE Inhibition for Alzheimer’s Disease Treatment : Dioxoisoindolines, including 4-Chloroisoindoline-1,3-dione derivatives, have been recognized as pharmacophore groups in drug-like molecules with significant biological activity. Notably, phthalimide derivatives are potent inhibitors of Acetylcholinesterase (AChE), a key enzyme involved in the deterioration of the cholinergic system during Alzheimer’s disease progression. A study by Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, demonstrating good competitive inhibition and low acute toxicity compared to currently approved AChE inhibitors (Andrade-Jorge et al., 2018).

Organic Synthesis and Chemical Properties

- Synthesis and Structural Analysis : Research by Gnanasekaran et al. (2018) focused on synthesizing 4,7-diaminoisoindoline-1,3-dione, highlighting the challenges and adaptations in the synthesis process, which is critical for understanding the chemical behavior and potential applications of such compounds (Gnanasekaran, Rivera, & Bunce, 2018).

- 1,3-Dipolar Cycloaddition Reactions : A study by Bąk et al. (2017) explored the 1,3-dipolar cycloaddition reactions involving 5-chloroindoline-2,3-dione derivatives, demonstrating regioselectivity and consistency between theoretical and experimental results. This highlights the compound's utility in synthetic organic chemistry (Bąk, Alli, Sen haji, & Rodi, 2017).

Material Science and Engineering

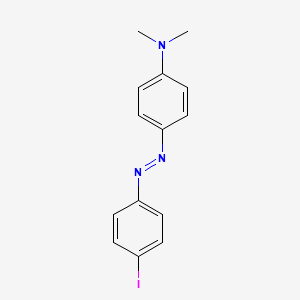

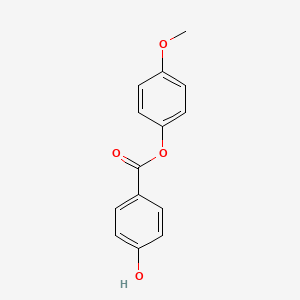

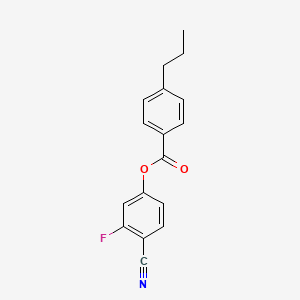

- Liquid Crystal Technology : Dubey et al. (2018) conducted a study on isoindoline-1,3-dione-based mesogenic Schiff bases, exploring their molecular structures and thermal behavior. The compounds displayed liquid crystalline behavior with nematic texture, indicating potential applications in liquid crystal technology (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Corrosion Inhibition

- Corrosion Inhibition in Industrial Applications : Research by Toghan et al. (2021) developed new halogenated cyclic imides, including derivatives of methanoisoindole-1,3-dione, as potential corrosion inhibitors for carbon steel in hydrochloric acid solution. These compounds showed high inhibition performance, indicating their utility in industrial applications to prevent metal corrosion (Toghan, Gadow, Dardeer, & Elabbasy, 2021).

Safety and Hazards

Future Directions

Isoindoline-1,3-dione derivatives have demonstrated anti-Alzheimer effects . New compounds that incorporate amino-acetylenic and isoindoline-1,3-dione moieties in their structure produce anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals . This suggests potential future directions for the development of new drugs with different applications .

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives, a family to which 4-chloroisoindoline-1,3-dione belongs, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , suggesting a potential role in the treatment of Alzheimer’s disease.

Pharmacokinetics

Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline-1,3-dione derivatives have shown promising results in in vivo studies, such as reverting parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Action Environment

The synthesis of isoindoline-1,3-dione derivatives has been explored under various conditions , suggesting that the environment could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloroisoindoline-1,3-dione are intriguing. This compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

4-chloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOAEMIYHVGWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282645 | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-30-6 | |

| Record name | 51108-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

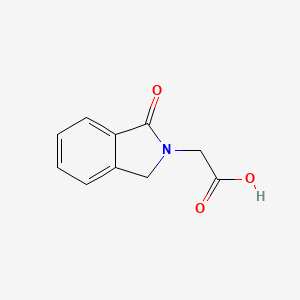

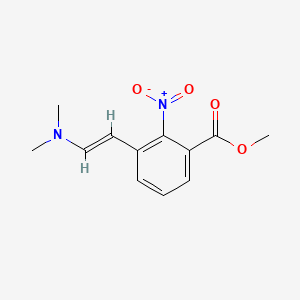

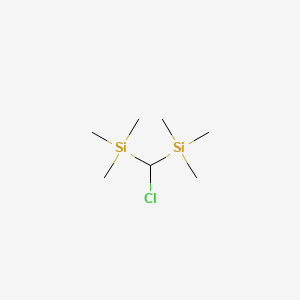

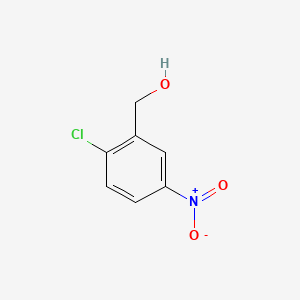

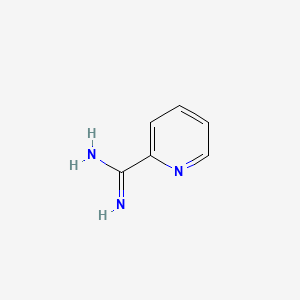

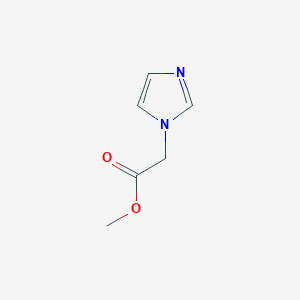

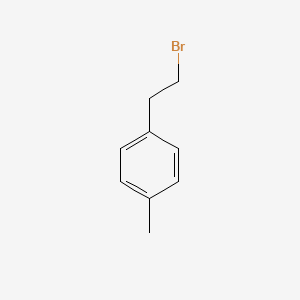

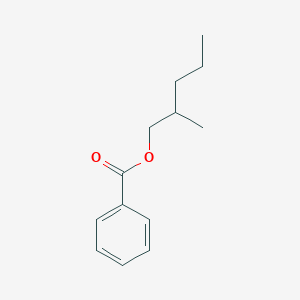

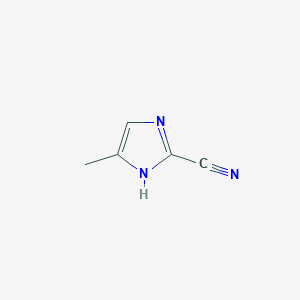

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Methoxyethoxy)ethoxy]aniline](/img/structure/B1582046.png)